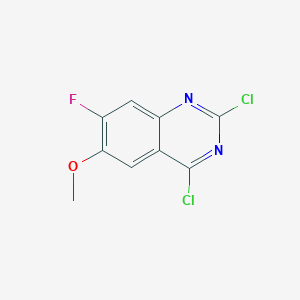

2,4-Dichloro-7-fluoro-6-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-7-fluoro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHHZQMPTVSQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268272 | |

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864292-37-5 | |

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinazoline Scaffold

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: A Key Intermediate in Modern Drug Discovery

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, celebrated for their vast spectrum of biological activities. These nitrogen-containing heterocyclic compounds are integral to numerous FDA-approved drugs, including potent EGFR inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib) for cancer treatment.[1] The quinazoline framework serves as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity, making it a focal point for drug development programs targeting cancer, inflammation, and bacterial infections.[1][2][3]

Within this vital class of molecules, This compound stands out as a critical and highly versatile intermediate. Its specific substitution pattern—featuring two reactive chlorine atoms at the 2 and 4 positions—allows for sequential and regioselective displacement. This property is invaluable for constructing complex molecular architectures, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors (TKIs). The fluorine and methoxy groups on the benzene ring further modulate the molecule's electronic properties and metabolic stability, making it an ideal building block for advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies.

Part 1: Retrosynthetic Analysis and Strategic Pathway Design

A logical retrosynthetic approach is key to designing an efficient synthesis. The strategy for this compound hinges on a two-stage process: the construction of the core quinazoline ring system followed by a robust chlorination step.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

Introduction: The Strategic Importance of a Dichlorinated Quinazoline Intermediate

In the landscape of modern medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] Quinazoline derivatives are central to the development of targeted therapies, particularly potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib.[3][4] The successful and efficient synthesis of these complex drug molecules hinges on the availability of highly reactive and well-characterized chemical intermediates.

2,4-Dichloro-7-fluoro-6-methoxyquinazoline (CAS No. 179688-33-2) is one such critical building block. Its strategic importance lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for sequential, regioselective nucleophilic substitution. This property enables medicinal chemists to construct diverse libraries of substituted quinazolines for structure-activity relationship (SAR) studies.[5][6] The fluorine and methoxy substituents on the benzene ring further modulate the electronic properties and lipophilicity of the core, influencing the ultimate pharmacological profile of the final drug candidate.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. From the perspective of a senior application scientist, we will not only present the data but also detail the standardized, self-validating experimental protocols for their determination. Understanding these properties is paramount for researchers in drug discovery and development, as they directly impact reaction kinetics, purification strategies, formulation, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting active pharmaceutical ingredients (APIs).

Section 1: Molecular Profile and Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions, and provide the first indication of its potential behavior in biological systems.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The structure reveals a planar, heterocyclic quinazoline core. The electron-withdrawing chlorine atoms at positions 2 and 4 activate the ring for nucleophilic attack, while the fluorine at position 7 and the methoxy group at position 6 provide specific electronic and steric influences.

Summary of Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data, like molecular weight, are exact, others, such as melting and boiling points for niche intermediates, are often predicted or based on data from structurally similar compounds found in supplier databases.

| Property | Value | Source / Method | Significance in Drug Development |

| CAS Number | 179688-33-2 | - | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₉H₅Cl₂FN₂O | - | Confirms elemental composition. |

| Molecular Weight | 247.06 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis. |

| Melting Point | Not available; Est. >150 °C | Estimated based on similar dichlorinated quinazolines. | A sharp melting range indicates purity. Influences drying, milling, and formulation processes. |

| Boiling Point | ~467 °C (Predicted) | Computational Prediction[7] | Indicates thermal stability and volatility; relevant for purification by distillation if applicable. |

| Water Solubility | Low (Predicted) | Structure-based Prediction | Crucial for predicting bioavailability. Low solubility often requires formulation strategies. |

| logP (Lipophilicity) | ~3.4 (Predicted) | Computational Prediction[8] | Key predictor of membrane permeability, protein binding, and overall ADME properties. |

| Appearance | Off-white to light yellow solid | Typical for this class of compounds.[7] | Provides a simple, preliminary check for material purity and degradation. |

Section 2: Experimental Determination of Key Parameters

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized, field-proven protocols for determining the critical physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Causality & Expertise: The melting point is one of the most fundamental and accessible indicators of a compound's purity.[9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] The capillary method is a standard, reliable technique that requires minimal sample.[10] For accuracy, a slow heating rate of approximately 1-2°C per minute near the expected melting point is critical.[10]

Detailed Protocol:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Press the open end of a glass capillary tube into the powder to collect a small plug of the sample.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[11]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2°C per minute.[10] Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely liquefied.

-

Reporting: The melting point is reported as the range T1 - T2. The procedure should be repeated at least twice to ensure consistency.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (OECD 105 Shake-Flask Method)

Causality & Expertise: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve to be absorbed. The shake-flask method, described in OECD Guideline 105, is the gold-standard for determining thermodynamic water solubility.[12][13] The principle is to create a saturated solution by agitating an excess of the solid in water until equilibrium is reached.[14][15] The concentration of the dissolved compound is then measured in the filtered or centrifuged supernatant. Performing the experiment at a controlled temperature (e.g., 20°C or 37°C) is essential, as solubility is temperature-dependent.[16]

Detailed Protocol:

-

Preliminary Test: Add small, incremental amounts of the compound to a known volume of water with vigorous shaking to estimate the approximate solubility.[15] This helps determine the appropriate sample amount for the definitive test.

-

Equilibration: Add an amount of this compound known to be in excess of its solubility to each of three separate flasks containing a precise volume of purified water (e.g., 10 mL).

-

Agitation: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 20 ± 0.5°C).[12] Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the test temperature to let undissolved solids settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of each flask. For highly insoluble compounds, filtration through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) may also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The average concentration from the three replicate flasks is reported as the water solubility in g/L or mg/mL at the specified temperature.

Workflow Visualization:

Caption: Workflow for the Shake-Flask Solubility Method.

Lipophilicity Determination (logP by RP-HPLC)

Causality & Expertise: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (logP). It is a cornerstone of Lipinski's "Rule of Five" and profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[17] While the traditional shake-flask method is direct, it is time-consuming and requires a significant amount of pure compound.[18] A widely used and high-throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20] In RP-HPLC, a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[21] A calibration curve is generated using standards with known logP values, allowing the logP of the test compound to be accurately estimated from its retention time.[17]

Detailed Protocol:

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Analysis of Standards: Inject each standard individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (tR) for each standard. Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.

-

Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (tR - t0) / t0. Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a valid calibration.

-

Sample Analysis: Prepare a solution of this compound and inject it onto the HPLC system using the exact same method as for the standards. Record its retention time.

-

logP Calculation: Calculate the log(k') for the test compound. Use the linear regression equation from the calibration curve to calculate its logP value.

Workflow Visualization:

Caption: Workflow for logP Determination via RP-HPLC.

Section 3: Interpretation and Application in Drug Development

The physicochemical data for this compound are not merely numbers; they are strategic guides for the medicinal chemist.

-

High Reactivity: The two chlorine atoms are the compound's primary asset. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-Cl bond. This differential reactivity allows for a stepwise synthetic approach, first substituting at C4 (often with an aniline derivative) and subsequently modifying the C2 position. This control is fundamental to building the complex architectures of modern TKIs.[22]

-

Lipophilicity (logP ~3.4): A predicted logP in this range suggests good potential for cell membrane permeability, a prerequisite for targeting intracellular kinases. However, it also flags a potential risk for nonspecific binding and metabolic liability if not properly balanced in the final molecule. Chemists will use this value to guide the selection of subsequent substituents to fine-tune the overall lipophilicity of the final drug candidate, often aiming for a final logP between 1 and 5.

-

Low Aqueous Solubility: The predicted low solubility is typical for planar, aromatic, halogenated compounds. This knowledge is critical from the outset. During synthesis, it guides the choice of organic solvents for reactions and purification (e.g., crystallization). For the final API, it signals that formulation scientists may need to employ techniques like salt formation, amorphous solid dispersions, or particle size reduction to achieve adequate bioavailability for oral administration.

Conclusion

This compound is a high-value intermediate whose utility is defined by its physicochemical properties. Its dichlorinated nature provides the synthetic handles for complex molecular construction, while its solubility and lipophilicity profiles set the initial parameters that must be optimized during the drug design process. A thorough experimental characterization, following validated protocols as detailed in this guide, is a non-negotiable step in any drug development program. It transforms this building block from a mere reagent into a well-understood component, enabling the rational and efficient design of next-generation quinazoline-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. nbinno.com [nbinno.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. 179688-29-0 | CAS DataBase [m.chemicalbook.com]

- 8. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. derpharmachemica.com [derpharmachemica.com]

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1] This guide provides an in-depth technical overview of a key building block in this class: 2,4-Dichloro-7-fluoro-6-methoxyquinazoline . We will delve into its chemical identity, a detailed synthesis protocol, its critical role in drug discovery, and a practical experimental workflow for its utilization.

Chemical Identity and Properties

CAS Number: 864292-37-5

Molecular Formula: C₉H₅Cl₂FN₂O

Structure:

The structure of this compound is characterized by a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The strategic placement of two reactive chlorine atoms at the 2 and 4 positions, a fluorine atom at the 7 position, and a methoxy group at the 6 position makes this molecule a highly versatile intermediate for the synthesis of complex drug candidates. The differential reactivity of the two chlorine atoms is a key feature for medicinal chemists, allowing for sequential and regioselective nucleophilic substitutions.

| Property | Value | Source |

| Molecular Weight | 247.05 g/mol | N/A |

| Appearance | Pale yellow to tan crystalline powder | N/A |

| SMILES | COc1cc2c(nc(Cl)nc2cc1F)Cl | N/A |

| InChI Key | GDHHZQMPTVSQOJ-UHFFFAOYSA-N | N/A |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is analogous to established procedures for similar quinazoline derivatives and proceeds via a two-step reaction sequence starting from the corresponding anthranilic acid.[1]

Step 1: Synthesis of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-fluoro-5-methoxybenzoic acid to form the quinazolinedione ring system.

Reaction Scheme:

Detailed Protocol:

-

To a stirred suspension of 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) in water, add acetic acid.

-

Slowly add a solution of sodium cyanate (NaOCN) (2.5 eq) in water, maintaining vigorous stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Carefully add sodium hydroxide (NaOH) pellets portion-wise, ensuring the temperature does not rise excessively.

-

Cool the mixture to room temperature and then slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. Be cautious as vigorous foaming will occur.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Sodium Cyanate: Acts as the source of the carbonyl carbons and one of the nitrogen atoms for the pyrimidine ring.

-

Acid-Base Workup: The initial basic conditions facilitate the cyclization, while the final acidification precipitates the dione product.

Step 2: Chlorination to this compound

The second step is a chlorination reaction that converts the dione into the target dichloroquinazoline.

Reaction Scheme:

Detailed Protocol:

-

In a flask equipped with a reflux condenser, create a mixture of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride (POCl₃) (excess, serves as both reagent and solvent).

-

Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

-

Carefully pour the residue onto a mixture of crushed ice and water with stirring.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.

-

N,N-diethylaniline: A base that facilitates the reaction, likely by neutralizing the HCl generated.

-

Ice/Water Quench: Decomposes any remaining POCl₃ and precipitates the organic product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.

The two chlorine atoms at the C2 and C4 positions are key handles for synthetic diversification. The C4 chlorine is significantly more reactive towards nucleophilic aromatic substitution than the C2 chlorine. This allows for the selective introduction of a variety of substituents, most commonly anilines, at the C4 position. The remaining C2 chlorine can then be further functionalized if desired.

The fluorine and methoxy substituents on the benzene ring portion of the molecule play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. They can influence factors such as metabolic stability, solubility, and binding affinity to the target kinase.

Illustrative Signaling Pathway:

The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer. Many potent inhibitors synthesized from 2,4-dichloroquinazoline derivatives target the kinase domain of EGFR, blocking downstream signaling and inhibiting tumor growth.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Workflow: Nucleophilic Aromatic Substitution

This section outlines a general procedure for a key reaction involving this compound: the regioselective nucleophilic aromatic substitution with an aniline derivative.

Workflow Diagram:

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or ethanol.

-

Reaction: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validating System:

The regioselectivity of this reaction is a key self-validating feature. The significantly higher reactivity of the C4-chloro group means that under these conditions, substitution will overwhelmingly occur at this position. This can be readily confirmed by 2D NMR techniques such as HMBC, which will show correlations between the aniline protons and the C4 carbon of the quinazoline core.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel kinase inhibitors. Its well-defined structure and predictable reactivity, particularly the regioselective substitution at the C4 position, make it an invaluable tool for drug discovery and development professionals. The synthesis and experimental workflows outlined in this guide provide a solid foundation for the effective utilization of this potent chemical building block.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been successfully developed as potent protein kinase inhibitors. This in-depth technical guide focuses on the hypothesized mechanism of action of a specific, yet under-characterized derivative, 2,4-dichloro-7-fluoro-6-methoxyquinazoline. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit that this molecule functions as a competitive inhibitor of receptor tyrosine kinases (RTKs), with a primary focus on Epidermal Growth Factor Receptor (EGFR) and a potential secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will dissect the molecular rationale for this hypothesis, provide a comprehensive suite of experimental protocols to rigorously validate its mechanism of action, and offer insights into the interpretation of potential findings. Our objective is to furnish the research community with a robust framework for the investigation of this and similar quinazoline-based compounds, thereby accelerating the drug discovery and development process.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to form high-affinity interactions with the ATP-binding pocket of various protein kinases.[1] Dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and effectively target EGFR, a key player in cell proliferation and survival.[2] The mechanism of these inhibitors generally involves competition with endogenous ATP, thereby preventing receptor autophosphorylation and the initiation of downstream signaling cascades.[3]

The subject of this guide, this compound, is a derivative that, while not extensively studied, possesses structural features suggestive of potent kinase inhibitory activity. The dichlorination at the 2 and 4 positions provides reactive sites for the introduction of various pharmacophores, a common strategy in the synthesis of kinase inhibitors. Furthermore, the substitutions at the 6 and 7 positions of the quinazoline ring are known to significantly influence both potency and selectivity.

Hypothesized Mechanism of Action: A Structure-Activity Relationship (SAR) Perspective

Based on the established pharmacology of quinazoline derivatives, we hypothesize that this compound acts as a protein kinase inhibitor . The specific substitutions on the quinazoline ring provide crucial insights into its likely targets and inhibitory potential.

The Role of the Quinazoline Core and Dichloro Substituents

The quinazoline ring system serves as the foundational scaffold, orienting the key interacting moieties within the ATP-binding cleft of the target kinase. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, making the compound a versatile intermediate for the synthesis of more complex derivatives, typically through nucleophilic substitution with anilines or other amine-containing fragments. In its current form, the dichlorinated compound is likely a precursor and would require further modification to exhibit significant biological activity. However, for the purpose of this guide, we will consider its potential as a core structure for inhibitor design.

The Influence of 6-Methoxy and 7-Fluoro Substitutions

Substitutions at the 6 and 7 positions of the quinazoline ring are critical for modulating the affinity and selectivity of the inhibitor.

-

6-Methoxy Group: The presence of a methoxy group at the 6-position is a common feature in many potent EGFR inhibitors. This electron-donating group can enhance the basicity of the quinazoline nitrogen atoms, potentially leading to stronger hydrogen bond interactions with key residues in the kinase hinge region.[2]

-

7-Fluoro Group: Fluorine substitution at the 7-position can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the electronic distribution of the quinazoline ring, potentially enhancing binding affinity. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Given these structural features, it is highly probable that this compound, upon appropriate derivatization at the 4-position with a suitable aniline moiety, will exhibit potent inhibitory activity against members of the receptor tyrosine kinase family, with EGFR being a primary candidate.

Proposed Primary Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane glycoprotein that plays a central role in regulating cell growth, proliferation, and differentiation.[4] Its aberrant activation is a hallmark of many cancers. The ATP-binding site of EGFR has been extensively characterized and is known to accommodate quinazoline-based inhibitors.

EGFR Signaling Pathway and Point of Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which drive cell proliferation and survival.[5] A competitive inhibitor like a derivatized this compound would block the initial autophosphorylation step, thereby abrogating all downstream signaling.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Potential Secondary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] Several quinazoline-based inhibitors have demonstrated dual inhibitory activity against both EGFR and VEGFR-2.[7]

VEGFR-2 Signaling and Rationale for Inhibition

Similar to EGFR, VEGFR-2 undergoes ligand-induced dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival. The structural similarity of the ATP-binding sites between EGFR and VEGFR-2 suggests that a potent EGFR inhibitor based on the this compound scaffold could also exhibit inhibitory activity against VEGFR-2.

A Framework for Mechanistic Validation: Experimental Protocols

Synthesis of a Demonstrative Active Compound

As this compound is likely a synthetic intermediate, the first step is to synthesize a biologically active derivative. A common and effective modification is the nucleophilic substitution of the 4-chloro group with a substituted aniline, such as 3-chloro-4-fluoroaniline, which is present in the approved EGFR inhibitor gefitinib.

Protocol 5.1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the precipitate by filtration and wash with cold isopropanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Assays: Direct Target Engagement

To directly assess the inhibitory activity of the synthesized compound against the hypothesized kinase targets, in vitro kinase assays are essential. These assays measure the enzymatic activity of purified recombinant kinases in the presence of the inhibitor.

Protocol 5.2.1: EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits that measure ATP consumption.[8][9]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the serially diluted test compound or control (e.g., gefitinib) to the appropriate wells.

-

Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Add 2 µL of the EGFR enzyme solution to all wells except the blank.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 5.2.2: VEGFR-2 Kinase Inhibition Assay

This protocol is analogous to the EGFR kinase assay, with the substitution of the appropriate recombinant enzyme and substrate.[10][11]

-

Reagent Preparation:

-

Follow the same procedure as for the EGFR assay, but use recombinant human VEGFR-2 enzyme.

-

-

Assay Plate Setup and Kinase Reaction:

-

The setup and reaction conditions are identical to the EGFR assay.

-

-

Signal Detection and Data Analysis:

-

The signal detection and data analysis steps are the same as for the EGFR assay.

-

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | EGFR | 5 - 50 |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | VEGFR-2 | 50 - 500 |

| Gefitinib (Control) | EGFR | 20 - 40 |

| Sunitinib (Control) | VEGFR-2 | 5 - 15 |

Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for determining the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and inhibit the target kinase within the cell.

Protocol 5.3.1: Cell Proliferation/Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on EGFR signaling (e.g., A431, NCI-H1975).[12]

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the compound for 72 hours.

-

-

Viability Measurement (e.g., using MTT or CellTiter-Glo®):

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Table 2: Hypothetical Cell Proliferation Data

| Cell Line | EGFR Status | Compound | GI50 (µM) |

| A431 | Wild-type | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 0.1 - 1.0 |

| NCI-H1975 | L858R/T790M | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 1.0 - 10 |

| Gefitinib | Wild-type | A431 | 0.05 - 0.5 |

Target Engagement and Downstream Signaling: Western Blot Analysis

Western blotting is a powerful technique to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins.[13][14]

Protocol 5.4.1: Western Blot for EGFR Pathway Inhibition

-

Cell Treatment and Lysis:

-

Culture an EGFR-dependent cell line (e.g., A431) to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Experimental workflow for Western blot analysis.

Conclusion: A Path Forward for Novel Quinazoline Inhibitors

This technical guide has laid out a scientifically grounded hypothesis for the mechanism of action of this compound as a potent inhibitor of receptor tyrosine kinases, with a primary focus on EGFR. The provided structure-activity relationship rationale, coupled with a comprehensive suite of detailed experimental protocols, offers a clear and actionable roadmap for the validation of this hypothesis.

The successful execution of these experiments will not only elucidate the specific molecular interactions and cellular effects of this compound but will also provide invaluable data to guide the further development of this and other novel quinazoline-based inhibitors. By systematically applying this self-validating framework, researchers can confidently advance promising candidates through the drug discovery pipeline, ultimately contributing to the development of next-generation targeted therapies.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. rsc.org [rsc.org]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: Core Starting Materials and Methodologies

Abstract: This technical guide provides an in-depth examination of the synthetic pathways leading to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a pivotal intermediate in the development of targeted pharmaceutical agents, most notably the multi-kinase inhibitor Vandetanib. We will dissect the primary, field-proven synthetic route, focusing on the critical starting materials, reaction mechanisms, and detailed experimental protocols. Furthermore, this guide addresses the synthesis of the essential anthranilic acid precursor, offering a comprehensive resource for researchers and professionals in medicinal chemistry and process development.

Introduction: The Significance of this compound

Quinazoline derivatives form the structural core of numerous biologically active compounds, including several FDA-approved drugs for treating cancer, such as Iressa (Gefitinib) and Tarceva (Erlotinib).[1] These molecules typically function as kinase inhibitors by competing with ATP at the enzyme's catalytic site. This compound is a highly functionalized quinazoline scaffold that serves as a crucial building block for complex, next-generation therapeutics. Its two chlorine atoms at the 2 and 4 positions provide reactive sites for sequential, regioselective nucleophilic substitution, enabling the precise construction of target molecules like Vandetanib (Caprelsa™), which is used in the treatment of medullary thyroid cancer.[2][3]

The efficient synthesis of this key intermediate is therefore a matter of significant academic and industrial interest. Success hinges on the careful selection of starting materials and the optimization of a robust, scalable synthetic sequence. This guide elucidates the most common and reliable pathway for its preparation.

Primary Synthetic Pathway: From Anthranilic Acid to Dichloroquinazoline

The most prevalent and efficient synthesis commences with a substituted anthranilic acid, which undergoes a two-step transformation: cyclization to form the quinazoline dione, followed by a double chlorination.

The cornerstone of this synthesis is 2-amino-4-fluoro-5-methoxybenzoic acid . The entire sequence is designed to first construct the core heterocyclic system and then activate it for subsequent coupling reactions.

References

Whitepaper: Unveiling the Therapeutic Potential of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: A Guide to Target Identification and Validation

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted cancer therapies. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. Drawing from the extensive knowledge base of quinazoline-based kinase inhibitors, we postulate its primary therapeutic targets and provide a comprehensive, field-proven framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to accelerate the investigation of this promising compound.

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its rigid structure and capacity for diverse substitutions have made it an ideal template for the design of highly potent and selective inhibitors of various protein kinases.[3] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of specific cancers by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4][5][6]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The dichloro substitutions at the C2 and C4 positions are reactive sites, making this compound an excellent intermediate for the synthesis of a library of derivatives with diverse functionalities.[7][8] Furthermore, the fluoro and methoxy substitutions at the C7 and C6 positions, respectively, are known to modulate the pharmacokinetic and pharmacodynamic properties of quinazoline-based inhibitors, often enhancing their binding affinity and selectivity for target kinases.[9][10]

Given the wealth of data on analogous compounds, we can logically infer the most probable therapeutic targets for this compound and its subsequent derivatives. This guide will focus on the most prominent of these: the receptor tyrosine kinases (RTKs), particularly EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).

Postulated Therapeutic Targets and Rationale

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[1] Based on extensive structure-activity relationship (SAR) studies of this chemical class, the following protein families are proposed as high-priority targets for this compound.

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of RTKs (including EGFR/HER1, HER2, HER3, and HER4) are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[4] Quinazoline-based inhibitors have been exceptionally successful in targeting this family.[5] They typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascade.

Rationale for Targeting EGFR:

-

Proven Scaffold Efficacy: The 4-anilinoquinazoline scaffold, a likely derivative of our lead compound, is the archetypal structure for EGFR inhibitors like gefitinib and erlotinib.[5][10]

-

Favorable Substitution Patterns: The 6-methoxy and 7-fluoro substitutions on the quinazoline ring are known to enhance EGFR inhibitory activity.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Family

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen.[9] The VEGFR family, particularly VEGFR-2, is a key mediator of this process. Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.

Rationale for Targeting VEGFR:

-

Multi-Targeting Potential: Many quinazoline derivatives have been developed as multi-tyrosine kinase inhibitors, targeting both EGFR and VEGFR.[1][9][11]

-

Anti-Angiogenic Effects: Inhibition of VEGFR can lead to the suppression of tumor growth and metastasis by cutting off its blood supply.[9]

Other Potential Kinase and Non-Kinase Targets

While EGFR and VEGFR are the most probable targets, the versatility of the quinazoline scaffold suggests other possibilities that should be considered in a broader screening strategy.[2] These include:

-

Platelet-Derived Growth Factor Receptor (PDGFR): Another RTK involved in angiogenesis and tumor growth.[9][12]

-

Microtubule Dynamics: Some substituted quinazolines have been shown to interfere with tubulin polymerization, a mechanism distinct from kinase inhibition.[6][9][13]

-

Poly(ADP-ribose)polymerase-1 (PARP-1): This enzyme is involved in DNA repair, and its inhibition is a therapeutic strategy for certain cancers.[5][6][14]

Experimental Workflows for Target Validation

A systematic and multi-tiered approach is essential to validate the postulated targets of this compound and its derivatives. The following experimental workflows provide a comprehensive strategy, from initial in vitro screening to cell-based functional assays.

Initial Target Engagement: Enzymatic Assays

The first step is to determine if the compound directly interacts with and inhibits the kinase activity of the purified target proteins.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant EGFR enzyme.

-

Add the serially diluted test compound or control to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibition Profile

| Target Kinase | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |

| EGFR | Experimental Value | Reference Value |

| VEGFR-2 | Experimental Value | Reference Value |

| PDGFR-β | Experimental Value | Reference Value |

Cellular Activity: Anti-Proliferative Assays

To ascertain if the compound's enzymatic activity translates to a functional effect in a cellular context, anti-proliferative assays are crucial.

Experimental Protocol: Cell Viability Assay (e.g., using A549 lung cancer cells with high EGFR expression)

-

Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or a reference drug (e.g., gefitinib) for 72 hours.

-

Viability Assessment:

-

Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Mechanism of Action: Downstream Signaling Analysis

To confirm that the observed cellular effects are due to the inhibition of the target pathway, it is essential to analyze the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Western Blot Analysis of EGFR Pathway

-

Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Stimulation and Inhibition: Pre-treat the cells with the test compound for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL detection system.

-

Visualizing the Pathways and Workflows

Signaling Pathway of a Receptor Tyrosine Kinase

Caption: Simplified signaling cascade of a receptor tyrosine kinase (RTK) and the point of inhibition.

Experimental Workflow for Target Validation

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. biomedres.us [biomedres.us]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloroquinazoline | 607-68-1 [chemicalbook.com]

- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in-silico investigation of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a substituted quinazoline derivative. While specific experimental data for this exact molecule is not extensively available in public literature, the quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This guide will, therefore, leverage the wealth of knowledge on analogous quinazoline-based compounds to establish a robust and scientifically rigorous protocol for predicting the binding behavior of this compound with high-value therapeutic targets. We will use Epidermal Growth Factor Receptor (EGFR) as our primary case study, a well-validated target for which numerous quinazoline inhibitors have been developed.[1][2][4][7][17]

The methodologies outlined herein are designed to provide a predictive framework that is both technically sound and directly applicable to drug discovery pipelines. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential efficacy and mechanism of action of novel quinazoline derivatives.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core, a fusion of a pyrimidine and a benzene ring, is a versatile scaffold in the design of protein kinase inhibitors.[3][5][6] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[18] Numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and effectively target kinases such as EGFR and VEGFR-2, which are implicated in various cancers.[1][4][5][7][8] The 2,4-disubstituted pattern of the user's molecule of interest suggests a potential for similar kinase-directed activity.

dot graph TD { A[Quinazoline Scaffold] --> B{Kinase ATP Binding Pocket}; B --> C[Hinge Region Interaction]; C --> D[Inhibition of Kinase Activity]; D --> E[Modulation of Cellular Signaling]; E --> F[Therapeutic Effect]; } caption: "The central role of the quinazoline scaffold in kinase inhibition."

A Systematic In-Silico Workflow for Binding Characterization

Our investigation will follow a multi-step computational workflow designed to progressively refine our understanding of the ligand-target interaction. This approach begins with a broad search for the most likely binding pose and culminates in a detailed, dynamic analysis of the protein-ligand complex.

dot graph LR { subgraph "Workflow" A[Target Selection & Preparation] --> B[Ligand Preparation]; B --> C[Molecular Docking]; C --> D[Molecular Dynamics Simulation]; D --> E[Binding Free Energy Calculation]; end } caption: "A comprehensive in-silico workflow for ligand binding analysis."

Part 1: Target Selection and Preparation

Causality: The choice of a biological target is the foundational step. Given the prevalence of quinazoline-based inhibitors for receptor tyrosine kinases, EGFR and VEGFR-2 are logical starting points.[1][3][4][6][9][10][14] For this guide, we will focus on EGFR due to the extensive availability of high-resolution crystal structures with bound quinazoline-like ligands. The quality of the initial protein structure is paramount for the accuracy of subsequent modeling steps.

Protocol: EGFR Preparation for Docking

-

Structure Retrieval: Download the crystal structure of the human EGFR kinase domain in complex with a quinazoline-based inhibitor (e.g., erlotinib, PDB ID: 1M17) from the Protein Data Bank (PDB).[18] The presence of a co-crystallized ligand helps to define the binding site.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. Retain the protein chain(s) and the co-crystallized ligand for initial validation.

-

Protein Preparation: Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera), perform the following steps:

-

Add hydrogen atoms.

-

Assign correct bond orders.

-

Fill in missing side chains and loops where appropriate.

-

Optimize the hydrogen-bonding network.

-

Perform a restrained energy minimization to relieve any steric clashes. This should be a gentle minimization to avoid significant deviation from the crystal structure.

-

Part 2: Ligand Preparation

Causality: The ligand's three-dimensional conformation and charge distribution are critical for accurate docking and simulation. A low-energy, realistic conformation is necessary for the initial placement in the binding site.

Protocol: Preparation of this compound

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

-

Ligand Preparation: Use a dedicated tool (e.g., LigPrep in the Schrödinger suite, or Avogadro) to:

-

Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

-

Generate tautomers and stereoisomers if applicable.

-

Perform a thorough conformational search and energy minimization to identify the lowest energy conformer.

-

Part 3: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[19][20][21][22] This step provides the initial structural hypothesis for the protein-ligand interaction.

Protocol: Docking this compound into EGFR

-

Grid Generation: Define the docking grid, which represents the volume of the binding site where the docking algorithm will search for poses. The grid should be centered on the co-crystallized ligand (if present) or a predicted binding site.

-

Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the prepared EGFR structure.[21] It is advisable to use multiple docking algorithms and scoring functions to build confidence in the predicted binding mode.

-

Pose Analysis: Analyze the top-ranked docking poses. Look for key interactions that are characteristic of quinazoline inhibitors of EGFR, such as:

-

A hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region.

-

Hydrophobic interactions with residues in the active site.

-

-

Redocking Validation (Self-Validation): As a crucial control, re-dock the co-crystallized ligand (e.g., erlotinib) into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).

| Docking Parameter | Typical Value/Setting | Rationale |

| Grid Center | Centered on co-crystallized ligand | Defines the search space for docking. |

| Grid Size | 20 x 20 x 20 Å | Sufficient to encompass the binding site. |

| Docking Precision | Standard Precision (SP) or Extra Precision (XP) | Balances computational cost and accuracy. |

| Number of Poses | 10-20 | To sample a range of possible binding modes. |

Part 4: Molecular Dynamics Simulation

Causality: While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[23][24] MD simulations can assess the stability of the predicted binding pose and reveal subtle conformational changes.[23]

Protocol: MD Simulation of the EGFR-Ligand Complex

-

System Setup:

-

Use a simulation package like GROMACS or AMBER.[25][26][27][28][29][30]

-

Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using CGenFF or GAFF).

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions with restraints on the protein and ligand heavy atoms.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions, gradually releasing the restraints.

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without restraints.

-

Trajectory Analysis: Analyze the simulation trajectory to assess:

-

RMSD: To evaluate the stability of the protein and the ligand's binding pose.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

-

dot graph TD { A[Docked Complex] --> B[Solvation & Ionization]; B --> C[Energy Minimization]; C --> D[NVT Equilibration (Heating)]; D --> E[NPT Equilibration (Pressure)]; E --> F[Production MD]; F --> G[Trajectory Analysis]; } caption: "Workflow for Molecular Dynamics Simulation."

Part 5: Binding Free Energy Calculations

Causality: Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the protein.[31][32][33] This is a more rigorous approach than docking scores for ranking potential inhibitors.

Protocol: MM/PBSA or MM/GBSA Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies from MD simulation trajectories.[32]

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

-

Averaging: Average the binding free energy over all the extracted snapshots.

| Energy Component | Description |

| ΔE_MM | Molecular mechanics energy (van der Waals + electrostatic) |

| ΔG_solv | Solvation free energy (polar + non-polar) |

| -TΔS | Conformational entropy change upon binding |

Note on Alchemical Free Energy Calculations: For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed.[34][35][36] These methods are more computationally expensive but can provide more precise predictions of relative binding affinities between a series of congeneric ligands.[34][37]

Conclusion and Future Directions

This in-depth technical guide provides a robust computational framework for investigating the binding of this compound to protein kinases, with a specific focus on EGFR. By following this systematic workflow, researchers can generate testable hypotheses about the ligand's binding mode, stability, and affinity. The insights gained from these in-silico studies can be invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

The self-validating nature of this protocol, including redocking of known inhibitors and assessing the dynamic stability of the complex, provides confidence in the generated predictions. Future work should focus on experimental validation of the computational hypotheses through techniques such as X-ray crystallography and in vitro binding assays.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 15. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]

- 16. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 17. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 26. GROMACS Tutorials [mdtutorials.com]

- 27. Protein-Ligand Complex [mdtutorials.com]

- 28. youtube.com [youtube.com]

- 29. youtube.com [youtube.com]

- 30. bioinformaticsreview.com [bioinformaticsreview.com]

- 31. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. dasher.wustl.edu [dasher.wustl.edu]

- 36. theory.rutgers.edu [theory.rutgers.edu]

- 37. Using AMBER18 for Relative Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Privileged Scaffold in Modern Oncology—An In-depth Technical Guide to the Discovery and History of Fluoro-Methoxy-Quinazoline Compounds

Foreword: The Genesis of Targeted Therapy

The narrative of cancer therapeutics has been one of relentless evolution. From the blunt instruments of cytotoxic chemotherapy, the field has matured into an era of precision medicine, where therapies are designed to selectively engage molecular targets that drive oncogenesis. Central to this paradigm shift has been the targeting of protein kinases, enzymes that act as critical nodes in the intricate signaling networks governing cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[2]

Within the vast landscape of kinase inhibitors, the quinazoline scaffold has emerged as a particularly fruitful starting point for the development of potent and selective anticancer agents.[3][4] This guide provides a comprehensive technical exploration of a specific, yet profoundly impactful, class of these compounds: the fluoro-methoxy-substituted quinazolines. We will dissect their discovery, delve into the intricacies of their synthesis and structure-activity relationships (SAR), and elucidate the experimental workflows that brought them from the laboratory to clinical triumphs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical chapter in oncology.

The Rise of the Quinazoline Scaffold: From Serendipity to Rational Design

The journey of the quinazoline nucleus in oncology was not a direct path but rather a convergence of medicinal chemistry exploration and a burgeoning understanding of cancer biology. Early investigations into heterocyclic compounds revealed the diverse biological activities of the quinazoline core.[5] However, its true potential as a kinase inhibitor scaffold was unlocked through systematic screening and rational design efforts aimed at targeting the adenosine triphosphate (ATP) binding site of protein kinases.[6]

The seminal moment arrived with the realization that the 4-anilinoquinazoline framework could effectively mimic the binding of ATP to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various epithelial tumors.[7] This discovery laid the groundwork for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).

The Significance of Fluoro and Methoxy Substitutions: A Deliberate Enhancement

The deliberate incorporation of fluorine and methoxy groups onto the quinazoline and anilino moieties was a pivotal step in optimizing the therapeutic potential of these early inhibitors. These substitutions were not arbitrary; they were the result of meticulous SAR studies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

-

Fluorine Substitution: The introduction of a fluorine atom, typically at the 4-position of the 3-chloroaniline moiety, significantly enhances binding affinity. The high electronegativity of fluorine allows it to form favorable interactions, including hydrogen bonds and dipole-dipole interactions, within the ATP-binding pocket of EGFR. Furthermore, fluorine substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.

-